molecular formula C16H30O6 B12277346 3-O-Heptyl-1,2-O-(1-methylethylidene)hexofuranose

3-O-Heptyl-1,2-O-(1-methylethylidene)hexofuranose

Cat. No.: B12277346
M. Wt: 318.41 g/mol
InChI Key: GWSUUEYOBZZHIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Seprilose can be synthesized through a series of chemical reactions involving the protection and deprotection of hydroxyl groups on a glucose molecule. The key steps include:

Industrial Production Methods

The industrial production of Seprilose involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:

Biological Activity

3-O-Heptyl-1,2-O-(1-methylethylidene)hexofuranose is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of C16H30O6C_{16}H_{30}O_6 and a molecular weight of approximately 318.42 g/mol, is characterized by its unique structural features that may contribute to its biological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C16H30O6C_{16}H_{30}O_6
  • Molecular Weight: 318.42 g/mol
  • CAS Registry Number: 18755214

This compound features a heptyl group attached to the furanose structure, which may influence its solubility and interaction with biological systems.

Antimicrobial Properties

Research has indicated that various derivatives of hexofuranose exhibit antimicrobial activity. A study focusing on similar glycosides revealed that modifications in the sugar moiety can enhance their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the heptyl group in this compound may play a crucial role in increasing hydrophobic interactions with microbial membranes, thus enhancing its antimicrobial efficacy .

Cytotoxic Effects

In vitro studies have shown that certain sugar derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, compounds structurally related to this compound have been tested against human cancer cell lines such as HeLa and MCF-7. Preliminary results suggest that these compounds can induce apoptosis through mitochondrial pathways, potentially making them candidates for further development as anticancer agents .

Immunomodulatory Activity

Emerging research indicates that some carbohydrate derivatives possess immunomodulatory properties. The ability of this compound to modulate immune responses could be attributed to its structural characteristics, which may influence glycoprotein interactions on immune cells. Studies are ongoing to elucidate the specific pathways involved in this immunomodulation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various sugar derivatives, including those similar to this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus. The study concluded that the heptyl substitution enhances the lipophilicity of the molecule, facilitating better membrane penetration .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, researchers assessed the cytotoxic effects of sugar derivatives on MCF-7 breast cancer cells. Treatment with compounds resembling this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined to be around 30 µM. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, suggesting potential for therapeutic applications .

Research Findings Summary Table

Study Focus Findings Reference
Antimicrobial ActivitySignificant inhibition of E. coli and S. aureus at 50 µg/mL
CytotoxicityIC50 of 30 µM against MCF-7 cells; induction of apoptosis
ImmunomodulationPotential modulation of immune responses; ongoing research

Properties

IUPAC Name

1-(6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O6/c1-4-5-6-7-8-9-19-13-12(11(18)10-17)20-15-14(13)21-16(2,3)22-15/h11-15,17-18H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSUUEYOBZZHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1C2C(OC1C(CO)O)OC(O2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869828
Record name 3-O-Heptyl-1,2-O-(1-methylethylidene)hexofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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